An In-depth Technical Guide to 2-Amino-N-methylpropanamide
An In-depth Technical Guide to 2-Amino-N-methylpropanamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-N-methylpropanamide, also known as N-methylalaninamide, is a derivative of the amino acid alanine. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, particularly within the field of drug discovery. As a modified amino acid, it serves as a valuable building block in peptide synthesis, offering the potential to enhance the pharmacokinetic properties of peptide-based therapeutics. This document consolidates critical data, outlines experimental protocols, and explores the scientific rationale behind its use, serving as a technical resource for professionals in chemical and pharmaceutical research.
Introduction
2-Amino-N-methylpropanamide is a small organic molecule derived from alanine, one of the fundamental proteinogenic amino acids. Its structure features a primary amine at the alpha-carbon and a methyl group attached to the amide nitrogen. This N-methylation is a key structural modification that imparts unique properties compared to its unsubstituted counterpart, alaninamide. In the realm of medicinal chemistry, the incorporation of N-methylated amino acids into peptide chains is a well-established strategy to improve metabolic stability, membrane permeability, and oral bioavailability[1][2][3]. This guide delves into the core chemical characteristics of 2-Amino-N-methylpropanamide, providing the foundational knowledge necessary for its effective application in research and development.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and application. 2-Amino-N-methylpropanamide is typically available as a solid, often in its hydrochloride salt form to improve stability and solubility[4][5]. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O | [6][7][8] |
| Molecular Weight | 102.14 g/mol | [6][7][9] |
| IUPAC Name | 2-amino-N-methylpropanamide | [6] |
| CAS Number | 32012-12-7 (for racemate) | [6][8] |
| Canonical SMILES | CC(C(=O)NC)N | [6] |
| Form | Solid | [4][5] |
| Polar Surface Area | 55.1 Ų | [6][7] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Note: Some properties, such as melting and boiling points, are not extensively reported in publicly available literature and would require experimental determination.
Chemical Structure Diagram
Caption: Chemical structure of 2-Amino-N-methylpropanamide.
Synthesis and Reactivity
Synthetic Approach
The synthesis of 2-Amino-N-methylpropanamide typically involves the coupling of a protected alanine precursor with methylamine. A common and logical synthetic route begins with an N-protected alanine, such as Boc-L-alanine (tert-butoxycarbonyl-L-alanine), to prevent self-coupling or other side reactions at the alpha-amino group.
Causality in Synthesis:
-
N-Protection: The use of a protecting group like Boc is crucial. The alpha-amine is a nucleophile that could otherwise react with the activated carboxyl group of another alanine molecule, leading to dipeptide formation. The Boc group is robust enough to withstand the coupling conditions but can be removed under mild acidic conditions.
-
Carboxyl Activation: The carboxylic acid of Boc-alanine must be activated to react with the relatively weak nucleophile, methylamine. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (hydroxybenzotriazole) to suppress side reactions and improve yield.
-
Deprotection: Once the amide bond is formed, the Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent to yield the final product, often as its corresponding salt.
Experimental Protocol: Synthesis of (S)-2-Amino-N-methylpropanamide Hydrochloride
-
Coupling Reaction:
-
Dissolve Boc-L-alanine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the active ester.
-
Add methylamine (as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC/EDC is used).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-N-methyl-L-alaninamide.
-
-
Deprotection:
-
Dissolve the crude product in a minimal amount of an appropriate solvent (e.g., dioxane or dichloromethane).
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or a solution of TFA).
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
-
Isolation:
-
Remove the solvent and excess acid under reduced pressure.
-
Triturate the resulting residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Amino-N-methylpropanamide hydrochloride[4][5].
-
Reactivity
The reactivity of 2-Amino-N-methylpropanamide is governed by its two primary functional groups:
-
α-Amino Group: A primary amine that is nucleophilic and basic. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form Schiff bases). In peptide synthesis, this group forms the peptide bond by attacking an activated carboxyl group of another amino acid.
-
N-methyl Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The presence of the N-methyl group can influence the conformational preferences of a peptide backbone and sterically hinder enzymatic degradation by proteases, which is a key advantage in drug design[2][10]. N-demethylation reactions are possible but typically require specific enzymatic or harsh chemical conditions[11].
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing 2-Amino-N-methylpropanamide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Predicted spectra can serve as a reference for experimental data verification[12]. Key expected signals in ¹H NMR would include a doublet for the C-terminal methyl group, a quartet for the alpha-proton, a singlet or doublet for the N-methyl group, and signals for the amine protons.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition[6][13]. The electron ionization (EI) mass spectrum typically shows a prominent peak for the molecular ion and characteristic fragmentation patterns[6][14].
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the primary amine, C=O stretching from the amide, and N-H bending[6][13].
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for chiral separation of enantiomers if a racemic mixture is synthesized.
Caption: Standard workflow for synthesis and analytical validation.
Applications in Research and Drug Development
The primary application of 2-Amino-N-methylpropanamide is as a modified amino acid building block in peptide-based drug discovery[1][].
Key Advantages of N-Methylation:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thereby increasing the in-vivo half-life of the drug candidate[2].
-
Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone. This can disrupt internal hydrogen bonding networks, leading to more flexible conformations that are more amenable to passive diffusion across cell membranes, potentially improving oral bioavailability[1][3].
-
Conformational Control: The introduction of an N-methyl group restricts the possible conformations of the peptide backbone, which can be used to lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity[10].
These attributes make N-methylated amino acids like 2-Amino-N-methylpropanamide valuable tools for overcoming the traditional limitations of peptide therapeutics, such as poor stability and low oral absorption[1][3].
Safety and Handling
2-Amino-N-methylpropanamide, particularly in its hydrochloride salt form, is classified as an acute oral toxicant (Category 4)[4][5]. It is harmful if swallowed. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat[16][17].
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust[16][18]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[16][18].
-
First Aid Measures:
Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical waste disposal company[18].
Conclusion
2-Amino-N-methylpropanamide is more than a simple derivative of alanine; it is a strategic tool for medicinal chemists. Its core chemical properties, combined with the significant pharmacokinetic advantages conferred by N-methylation, establish it as a valuable building block for the design of next-generation peptide therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory and advancing drug development programs.
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